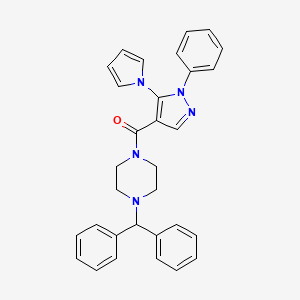
(4-benzhydrylpiperazin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-benzhydrylpiperazin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C31H29N5O and its molecular weight is 487.607. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-benzhydrylpiperazin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several key components:
- Piperazine moiety : Known for its interaction with neurotransmitter receptors.
- Pyrazole and pyrrole rings : Associated with various biological activities, including anti-inflammatory and anticancer properties.
Pharmacological Activities
Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:
1. Anticancer Activity
Studies have shown that pyrazole derivatives, including this compound, possess significant anticancer properties. For instance, compounds with similar structures have demonstrated potent inhibitory effects on cancer cell lines such as MCF-7 and A549, with IC50 values in the low micromolar range . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.
2. Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Research on related pyrazole derivatives has indicated their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process . The anti-inflammatory activity is often assessed using models such as the Human Red Blood Cell (HRBC) membrane stabilization method.
3. Antimicrobial Activity
Certain derivatives of piperazine and pyrazole have shown promising antimicrobial activity against various bacterial strains. This includes both Gram-positive and Gram-negative bacteria, indicating potential for development into antibacterial agents .
The biological activity of this compound is likely mediated through multiple pathways:
- Receptor Interaction : The piperazine structure suggests interaction with serotonin and dopamine receptors, which may influence neuropharmacological outcomes.
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are vital in microbial metabolism .
Case Studies
Several studies have investigated the biological activities of related compounds. For example:
- A study on pyrazole derivatives reported significant binding affinity to DHFR, showcasing their potential as therapeutic agents against bacterial infections .
- Another research highlighted the structure-activity relationship (SAR) of piperazine derivatives, indicating that modifications to the benzene ring can enhance anticancer efficacy .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N5O/c37-31(28-24-32-36(27-16-8-3-9-17-27)30(28)34-18-10-11-19-34)35-22-20-33(21-23-35)29(25-12-4-1-5-13-25)26-14-6-2-7-15-26/h1-19,24,29H,20-23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPPQBLNLUHEJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=C(N(N=C4)C5=CC=CC=C5)N6C=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














